2-Methyl-5,6,7,8-tetrahydroquinoxaline
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Overview
Description
2-Methyl-5,6,7,8-tetrahydroquinoxaline is an organic compound with the molecular formula C₉H₁₂N₂ and a molecular weight of 148.2050 g/mol It belongs to the class of quinoxalines, which are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Preparation Methods
The synthesis of 2-Methyl-5,6,7,8-tetrahydroquinoxaline can be achieved through several methods. One common approach involves the condensation of an alicyclic α, β-diketone with an α, β-diamine . Another method includes the condensation of an acyclic α, β-diamine with an α, β-dicarbonyl compound . These reactions typically require specific reaction conditions, such as controlled temperature and pH, to ensure the desired product is obtained.
Chemical Reactions Analysis
2-Methyl-5,6,7,8-tetrahydroquinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation and selenium dioxide as a catalyst . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoxaline derivatives, while reduction can yield tetrahydroquinoxaline derivatives .
Scientific Research Applications
2-Methyl-5,6,7,8-tetrahydroquinoxaline has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as a P2X1-purinoceptor antagonist, which could have implications for the treatment of various diseases . In medicine, it has been investigated for its potential as an anti-HIV agent and as a compound that can inhibit cancer progression by targeting the CXCR4 chemokine receptor . Additionally, it has applications in the pharmaceutical industry as a scaffold for drug development .
Mechanism of Action
The mechanism of action of 2-Methyl-5,6,7,8-tetrahydroquinoxaline involves its interaction with specific molecular targets and pathways. For instance, as a P2X1-purinoceptor antagonist, it inhibits the action of adenosine triphosphate (ATP) on P2X1 receptors, which are involved in the contraction of smooth muscle cells . As a CXCR4 antagonist, it blocks the interaction between the CXCR4 receptor and its ligand, thereby inhibiting cancer cell migration and proliferation .
Comparison with Similar Compounds
2-Methyl-5,6,7,8-tetrahydroquinoxaline can be compared with other similar compounds, such as 5,6,7,8-tetrahydroquinoxaline and 2-phenyl-5,6,7,8-tetrahydroquinoxaline . While these compounds share a similar core structure, their unique substituents confer different chemical and biological properties. For example, 2-phenyl-5,6,7,8-tetrahydroquinoxaline has been studied for its P2X1-purinoceptor activity, whereas this compound has broader applications in medicinal chemistry .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields Its unique chemical structure allows it to participate in a range of reactions and makes it a valuable scaffold for drug development
Properties
CAS No. |
38917-65-6 |
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Molecular Formula |
C9H12N2 |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
2-methyl-5,6,7,8-tetrahydroquinoxaline |
InChI |
InChI=1S/C9H12N2/c1-7-6-10-8-4-2-3-5-9(8)11-7/h6H,2-5H2,1H3 |
InChI Key |
JSAHYTOSTYPFIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2CCCCC2=N1 |
Origin of Product |
United States |
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